

An In-depth Technical Guide to the Physical Properties of 2-Fluorocinnamaldehyde

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Compound of Interest

Compound Name: 2-Fluorocinnamaldehyde

Cat. No.: B121049

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Abstract

2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, presents a unique scaffold for synthetic chemistry and drug discovery. The strategic placement of a fluorine atom at the ortho-position of the phenyl ring significantly modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive examination of the core physical properties of **2-Fluorocinnamaldehyde**, complete with detailed experimental protocols, causality-driven explanations of methodological choices, and an overview of its relevance in scientific research.

Introduction: The Significance of Fluorination in Cinnamaldehyde Scaffolds

Cinnamaldehyde and its derivatives are a well-established class of compounds with diverse applications, ranging from flavor and fragrance to medicinal chemistry.^[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.^{[2][3]} In the context of cinnamaldehyde, the ortho-fluoro substitution in **2-Fluorocinnamaldehyde** introduces a potent inductive effect and alters the conformational preferences of the molecule, making it a valuable intermediate for the synthesis

of novel bioactive compounds.[4] Its applications are being explored in the development of new therapeutic agents, including urease inhibitors and anticancer agents.[1][5]

Core Physical and Chemical Properties

A precise understanding of the physical and chemical characteristics of **2-Fluorocinnamaldehyde** is paramount for its effective utilization in a laboratory setting. These properties dictate its behavior in different solvents, its stability, and the optimal conditions for its storage and handling.

Property	Value	Source(s)
CAS Number	149733-71-1	[6][7][8]
Molecular Formula	C ₉ H ₇ FO	[6][7][8]
Molecular Weight	150.15 g/mol	[6][8]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	245.6 °C at 760 mmHg	[7]
Density	1.138 g/cm ³	[7]
Refractive Index	1.554	[7]
Flash Point	91.3 °C	[7]
Solubility	Insoluble in water. Expected to be soluble in common organic solvents such as ethanol, methanol, chloroform, and ethyl acetate.	[9]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of key physical properties of **2-Fluorocinnamaldehyde**.

Melting Point Determination (for solid derivatives)

While **2-Fluorocinnamaldehyde** is a liquid at room temperature, its derivatives are often solids. The melting point is a crucial indicator of purity.

Methodology:

- **Sample Preparation:** A small quantity of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, and the temperature is ramped at a controlled rate.
- **Observation:** The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
- **Rationale:** A sharp melting point range (typically $< 2\text{ }^{\circ}\text{C}$) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range. A slow heating rate ($\sim 1\text{-}2\text{ }^{\circ}\text{C/min}$) is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

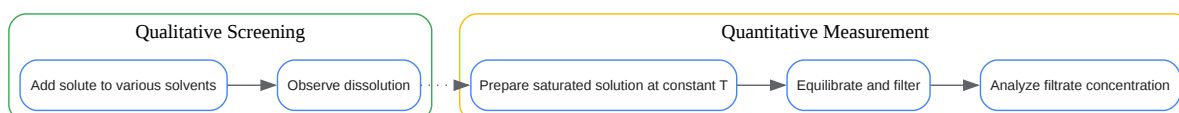
Understanding the solubility profile of **2-Fluorocinnamaldehyde** is essential for reaction setup, purification, and formulation.

Methodology:

- **Solvent Selection:** A range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane) are chosen.
- **Qualitative Assessment:** A small amount of **2-Fluorocinnamaldehyde** (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent. The mixture is agitated, and the solubility is observed at room temperature.
- **Quantitative Determination (Isothermal Method):** a. An excess of **2-Fluorocinnamaldehyde** is added to a known volume of the solvent in a sealed vial. b. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is

reached. c. The saturated solution is filtered to remove undissolved solid. d. The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

- Rationale: This systematic approach provides both a quick qualitative overview and precise quantitative data on the solubility of the compound, which is critical for process development and optimization.



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Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and purity confirmation of **2-Fluorocinnamaldehyde**. While a comprehensive public database of its spectra is not readily available, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

- Aldehydic Proton (CHO): A singlet or a doublet with a small coupling constant is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.
- Vinylic Protons (-CH=CH-): Two doublets or doublets of doublets are expected in the region of δ 6.5-8.0 ppm, showing coupling to each other (trans coupling constant typically 15-18 Hz) and potentially smaller couplings to the aromatic protons.

- **Aromatic Protons:** A complex multiplet pattern between δ 7.0 and 8.0 ppm is expected for the four protons on the fluorinated phenyl ring. The fluorine substitution will influence the chemical shifts and introduce additional splitting (H-F coupling).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will reveal the number of distinct carbon environments and will be influenced by the fluorine atom.

- **Carbonyl Carbon (C=O):** A signal is expected in the highly deshielded region of δ 190-195 ppm.
- **Vinylic and Aromatic Carbons:** Signals for the eight sp^2 hybridized carbons of the cinnamaldehyde backbone and the phenyl ring are expected between δ 110 and 165 ppm. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method to identify the key functional groups present in the molecule.

- **C=O Stretch (Aldehyde):** A strong, sharp absorption band is expected in the region of 1680-1700 cm^{-1} . Conjugation with the double bond and the aromatic ring shifts this band to a lower wavenumber compared to a saturated aldehyde.
- **C=C Stretch (Alkene and Aromatic):** Medium to strong absorptions are anticipated in the 1580-1640 cm^{-1} region.
- **C-H Stretch (Aldehyde):** Two weak bands are characteristic for the aldehydic C-H stretch, typically found around 2720 cm^{-1} and 2820 cm^{-1} .
- **C-F Stretch:** A strong absorption band is expected in the region of 1200-1300 cm^{-1} for the aryl-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion (M^+):** The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of **2-Fluorocinnamaldehyde** (150.15).
- **Fragmentation Pattern:** Common fragmentation pathways for cinnamaldehydes include the loss of the formyl radical ($-CHO$), leading to a fragment at m/z 121, and cleavage of the vinylic bond.

Safety, Handling, and Storage

Proper handling and storage of **2-Fluorocinnamaldehyde** are crucial to ensure laboratory safety and maintain the integrity of the compound.

- **Safety Precautions:** **2-Fluorocinnamaldehyde** is expected to be an irritant to the skin, eyes, and respiratory tract.^[10] It is also flammable.^[4] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
- **Handling:** Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.^[4] It should be stored away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **2-Fluorocinnamaldehyde**. The strategic incorporation of fluorine in this cinnamaldehyde scaffold offers significant potential for the development of novel molecules in medicinal chemistry and other fields. A thorough understanding of its physical characteristics, as outlined in this document, is fundamental for its successful application in research and development.

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